2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Bromination: The triazole ring is then brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform.
Amination: The brominated triazole undergoes nucleophilic substitution with ammonia or an amine to introduce the amino group.
Acetamide Formation: The final step involves the reaction of the amino-bromo-triazole with cyanomethyl acetate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the cyano group to an amine.
Substitution: The bromine atom in the triazole ring can be substituted with various nucleophiles, including thiols, amines, and alkoxides, leading to a wide range of substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Ammonia, thiols, alkoxides, solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidized Derivatives: Various oxidized forms of the triazole ring.
Reduced Derivatives: Amino derivatives from the reduction of the cyano group.
Substituted Products: A wide range of substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: Potential use as an enzyme inhibitor in various biochemical pathways.
Medicine
Drug Development: The compound can be explored for its potential as a lead compound in drug discovery, particularly for its antimicrobial and anticancer properties.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Polymer Science: Use in the synthesis of polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide would depend on its specific application. In general, triazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biochemical pathways. The bromine and cyano groups may enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Lacks the bromine atom, potentially altering its biological activity.
2-(3-Amino-5-chloro-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Chlorine instead of bromine, which may affect its reactivity and properties.
2-(3-Amino-5-methyl-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide: Methyl group instead of bromine, potentially affecting its steric and electronic properties.
Uniqueness
The presence of the bromine atom in 2-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide may confer unique reactivity and biological activity compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s interactions with molecular targets and its overall stability.
Properties
Molecular Formula |
C6H7BrN6O |
---|---|
Molecular Weight |
259.06 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-1,2,4-triazol-1-yl)-N-(cyanomethyl)acetamide |
InChI |
InChI=1S/C6H7BrN6O/c7-5-11-6(9)12-13(5)3-4(14)10-2-1-8/h2-3H2,(H2,9,12)(H,10,14) |
InChI Key |
VVHFQHUEGHGMHI-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)NC(=O)CN1C(=NC(=N1)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.